molecular formula C26H30N4O2S B3200755 (3r,5r,7r)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide CAS No. 1019095-55-6

(3r,5r,7r)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

Cat. No.: B3200755
CAS No.: 1019095-55-6
M. Wt: 462.6 g/mol
InChI Key: AOIBIEZDRZRZIN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an adamantane moiety, a thiazole ring, a 3-methylpyrazole group, and a 4-ethoxyphenyl substituent. The adamantane group confers high lipophilicity and metabolic stability, while the thiazole and pyrazole rings are common in bioactive molecules due to their hydrogen-bonding and π-stacking capabilities . The 4-ethoxyphenyl substituent may enhance solubility and target interactions compared to non-polar analogs.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-3-32-21-6-4-20(5-7-21)22-15-33-25(27-22)30-23(8-16(2)29-30)28-24(31)26-12-17-9-18(13-26)11-19(10-17)14-26/h4-8,15,17-19H,3,9-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIBIEZDRZRZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled through a nucleophilic substitution reaction, where the thiazole ring is activated with a leaving group, such as a halide, and then reacted with the pyrazole ring.

    Attachment to the Adamantane Core: The adamantane core is introduced through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halide positions on the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and pyrazole rings.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted thiazole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its potential bioactivity makes it a candidate for drug development, particularly in targeting specific proteins or pathways.

Medicine

    Therapeutic Agents: The compound can be explored as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Diagnostic Tools: Its unique structure can be utilized in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.

    Coatings: Its chemical stability makes it suitable for use in coatings to provide resistance to environmental factors.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The adamantane core provides structural rigidity, while the thiazole and pyrazole rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Class/Name Core Structure Substituents (R) Key Modifications
Target Compound Adamantane-thiazole-pyrazole 4-Ethoxyphenyl Ethoxy group enhances polarity
Pyrazole-carboxamides (3a–3e, ) Pyrazole-carboxamide Phenyl, 4-Cl-phenyl, p-tolyl Chloro/methyl groups increase lipophilicity
Adamantane-triazoles (Ia–Ig, ) Adamantane-triazole-thione Alkylthio (C4–C10 chains) Longer chains improve membrane permeability
Adamantane-pyrazole hydrazides () Adamantane-pyrazole-hydrazide 4-Hydroxyphenyl, 4-isopropylphenyl Polar -OH vs. bulky isopropyl
  • Substituent Impact: Electron-Withdrawing Groups (e.g., Cl in 3b, 3e): Increase metabolic stability but reduce solubility. Melting points (171–174°C) are higher than non-halogenated analogs (123–135°C) due to stronger intermolecular forces . Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in the target compound balances lipophilicity and solubility better than the 4-hydroxyphenyl group in , which may form hydrogen bonds but has lower bioavailability .

Physicochemical Properties

Table 3: Physical-Chemical Data
Compound Melting Point (°C) Molecular Weight LogP (Predicted)
Target Compound N/A ~515.6 ~5.2
3a () 133–135 402.8 3.8
3d (4-F-phenyl, ) 181–183 421.0 4.1
Adamantane-triazole (Ia, ) 160–162 375.5 6.0
  • Trends: Adamantane derivatives generally exhibit higher molecular weights and logP values than non-adamantane analogs, reflecting increased hydrophobicity. Fluorinated/chlorinated analogs (e.g., 3d, 3b) have higher melting points due to halogen bonding .

Biological Activity

The compound (3r,5r,7r)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide is a complex organic molecule notable for its unique structural features, which include an adamantane core, thiazole and pyrazole rings. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

Component Description
Core Structure Adamantane
Functional Groups Thiazole and Pyrazole rings
IUPAC Name N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Molecular Formula C26H30N4O2S
CAS Number 1019095-55-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The adamantane core enhances structural rigidity, while the thiazole and pyrazole rings contribute to binding affinity and specificity. The compound may act as an enzyme inhibitor or modulator of receptor signaling pathways, potentially influencing various biochemical processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrazole moieties have been documented to possess antibacterial and antifungal activities. A study highlighted the effectiveness of pyrazole derivatives against various pathogens, suggesting that the target compound may share similar properties .

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation across multiple cell lines. For example, a recent study demonstrated that a related pyrazole compound exhibited low IC50 values against lung cancer (A549) and colorectal cancer (HCT116) cell lines, indicating potent anticancer properties . The structural features of our compound suggest it may also exhibit selective cytotoxicity against cancer cells.

Inhibition of COX Enzymes

Compounds with similar structures have been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes. COX-II inhibitors are significant in managing inflammation and pain. Research has identified several pyrazole derivatives as effective COX-II inhibitors with low IC50 values, indicating that our compound could potentially serve as a therapeutic agent in inflammatory conditions .

Case Study 1: Anticancer Activity

In a comparative study of various pyrazole derivatives, one compound demonstrated an IC50 value of 193.93 µg/mL against A549 cells, outperforming many known anticancer agents . This suggests that modifications in the structure of our target compound could enhance its efficacy.

Case Study 2: Antimicrobial Efficacy

A study focusing on thiazole-based compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of ethoxyphenyl groups was linked to enhanced activity, which may apply to our compound due to its similar substituents .

Research Findings Summary

Biological Activity Findings
Antimicrobial Potential effectiveness against bacteria and fungi based on structural similarities.
Anticancer Promising cytotoxic effects observed in lung and colorectal cancer cell lines.
COX Inhibition Potential as a COX-II inhibitor with implications for anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3r,5r,7r)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
(3r,5r,7r)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

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